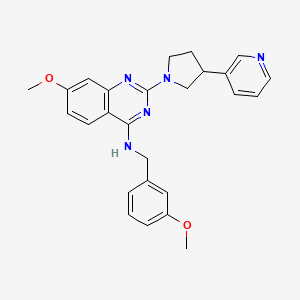![molecular formula C13H11BrN2O3S B15073728 N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B15073728.png)
N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide is a Schiff base compound derived from the condensation of 5-bromosalicylaldehyde and sulfamethoxazole . This compound has garnered interest due to its potential pharmacological properties, including antibacterial and antifungal activities .
Preparation Methods
The synthesis of N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide typically involves an equimolar reaction between 5-bromosalicylaldehyde and sulfamethoxazole . The reaction is carried out in solvents such as dioxane, DMF, or DMSO, and the product is stable to air and moisture . The compound can be recrystallized from ethanol to obtain suitable single crystals for structural analysis .
Chemical Reactions Analysis
N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the bromine and hydroxyl positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Exhibits antibacterial and antifungal properties, making it a candidate for antimicrobial agents.
Industry: Can be used in the synthesis of other bioactive compounds and materials.
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide involves its interaction with microbial enzymes and proteins. The compound forms complexes with metal ions, which can inhibit the activity of essential enzymes in bacteria and fungi, leading to their death . The molecular targets include bacterial cell wall synthesis enzymes and fungal cell membrane components .
Comparison with Similar Compounds
N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide is unique due to its specific structure and the presence of both bromine and sulfonamide groups. Similar compounds include:
N-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzenesulfonamide: Similar structure but with chlorine instead of bromine.
N-[(5-methyl-2-hydroxyphenyl)methylideneamino]benzenesulfonamide: Similar structure but with a methyl group instead of bromine.
N-[(5-nitro-2-hydroxyphenyl)methylideneamino]benzenesulfonamide: Similar structure but with a nitro group instead of bromine.
These compounds share similar pharmacological properties but differ in their reactivity and specific applications due to the different substituents on the phenyl ring .
Properties
Molecular Formula |
C13H11BrN2O3S |
|---|---|
Molecular Weight |
355.21 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H11BrN2O3S/c14-11-6-7-13(17)10(8-11)9-15-16-20(18,19)12-4-2-1-3-5-12/h1-9,16-17H |
InChI Key |
OEMCLQLAWYKPRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8S,10R)-10-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one](/img/structure/B15073646.png)
![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(3-oxo-3-pentadecan-8-yloxypropyl)amino]hexanoate](/img/structure/B15073653.png)
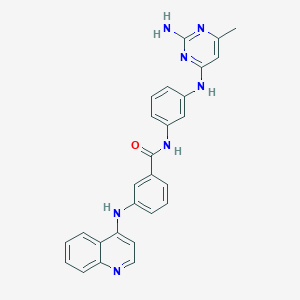

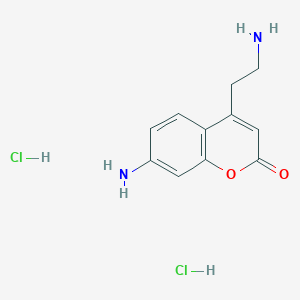
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;hydrate](/img/structure/B15073678.png)
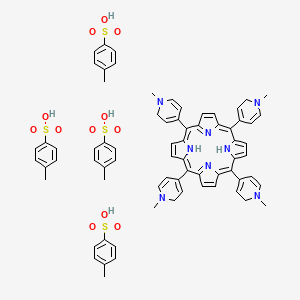

![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine](/img/structure/B15073706.png)

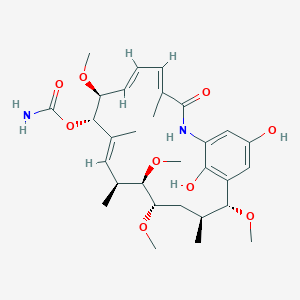
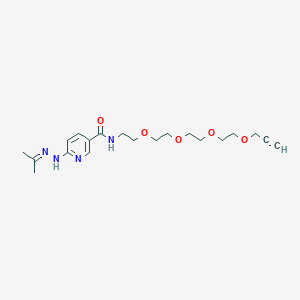
![undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B15073720.png)
